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Compound of Interest

Compound Name: trans-1,2-Cyclohexanediamine

Cat. No.: B054143 Get Quote

A detailed examination of the structural parameters of cobalt(III), platinum(II), and copper(II)

complexes incorporating the versatile trans-1,2-diaminocyclohexane ligand reveals distinct

coordination geometries and molecular conformations dictated by the central metal ion. This

guide provides a comparative overview of their crystal structures, supported by quantitative

data and detailed experimental protocols for researchers and professionals in the fields of

chemistry and drug development.

The trans-1,2-diaminocyclohexane (dach) ligand is a crucial building block in coordination

chemistry, renowned for its ability to form stable chelate rings with a variety of metal ions. The

resulting metal complexes exhibit diverse stereochemistry and have found applications in

catalysis, materials science, and medicinal chemistry. Understanding the precise three-

dimensional arrangement of these complexes at the atomic level, as determined by X-ray

crystallography, is paramount for elucidating their chemical properties and biological activities.

This guide focuses on a comparative analysis of three representative metal complexes:

Tris(trans-1,2-diaminocyclohexane-κ²N,N′)cobalt(III) trichloride monohydrate

trans-dl-1,2-Diaminocyclohexane-(N-methyliminodiacetato)platinum(II)

[N,N′-Bis(2-hydroxycyclohexyl)-trans-cyclohexane-1,2-diamine]copper(II) perchlorate
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The structural parameters of the cobalt(III), platinum(II), and copper(II) complexes, determined

by single-crystal X-ray diffraction, are summarized below. These tables highlight the key

differences in their crystal systems, unit cell dimensions, and coordination environments.

Table 1: Crystal Data and Structure Refinement
Parameters

Parameter [Co(dach)₃]Cl₃·H₂O
[Pt(dach)(N-Me-
ida)]

[Cu(L¹)][ClO₄]₂

Formula C₁₈H₄₄Cl₃CoN₆O C₁₃H₂₁N₃O₄Pt C₁₈H₃₄Cl₂CuN₂O₁₀

Formula Weight 525.87 526.48 600.98

Crystal System Tetragonal Monoclinic Monoclinic

Space Group I42d P2₁/c C2/c

a (Å) 18.7857(14) 11.272(5) 17.556(4)

b (Å) 18.7857(14) 14.034(7) 11.008(2)

c (Å) 13.8572(12) 10.163(5) 13.041(3)

α (°) 90 90 90

β (°) 90 116.13(3) 109.43(2)

γ (°) 90 90 90

Volume (Å³) 4890.2(9) 1444.1(1) 2378.4(9)

Z 8 4 4

Temperature (K) 120 Not Reported 293

R-factor 0.0525 Not Reported 0.068

Table 2: Selected Bond Lengths (Å)
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Bond [Co(dach)₃]Cl₃·H₂O
[Pt(dach)(N-Me-
ida)]

[Cu(L¹)][ClO₄]₂

M–N(dach) Co1–N1: 1.980(4) Pt1–N(avg): 2.038 Cu1–N1: 1.985(7)

Co1–N2: 1.974(4)

Co1–N3: 1.975(4)

M–Other Pt1–N3: 2.049(8) Cu1–O1: 1.947(6)

Pt1–O1: 2.013(6)

Table 3: Selected Bond Angles (°)
Angle [Co(dach)₃]Cl₃·H₂O

[Pt(dach)(N-Me-
ida)]

[Cu(L¹)][ClO₄]₂

N(dach)–M–N(dach) N1–Co1–N2: 85.4(2) N1–Pt1–N2: 84.1(4) N1–Cu1–N1': 86.1(5)

N1–Co1–N3:

91.62(19)

N2–Co1–N3:

90.61(19)

Other–M–Other N3–Pt1–O1: 84.4(3) O1–Cu1–O1': 180.0

N(dach)–M–Other N1–Pt1–N3: 96.1(4) N1–Cu1–O1: 93.9(3)

N2–Pt1–O1: 95.4(3) N1–Cu1–O1': 86.1(3)

Experimental Protocols
The crystallographic data presented were obtained through single-crystal X-ray diffraction

analysis. The general workflow for these experiments is outlined below, followed by specific

details for the cobalt(III) complex.
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General Workflow for Single-Crystal X-ray Diffraction

Crystal Growth

Crystal Selection & Mounting

Data Collection

Data Processing

Structure Solution

Structure Refinement

Validation & Analysis

Click to download full resolution via product page

Caption: A generalized workflow for determining the structure of a metal complex using single-

crystal X-ray diffraction.

Protocol for Tris(trans-1,2-diaminocyclohexane-
κ²N,N′)cobalt(III) trichloride monohydrate[1]
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Crystal Growth: Orange, rod-shaped single crystals were grown by slow evaporation from an

aqueous solution.[1]

Data Collection: A suitable crystal was mounted on a Bruker APEXII diffractometer. The data

was collected at 120 K using Mo Kα radiation (λ = 0.71073 Å). A total of 9897 reflections

were collected.[1]

Structure Solution and Refinement: The structure was solved using direct methods with

SHELXT and refined using SHELXL2014. All non-hydrogen atoms were refined

anisotropically. Hydrogen atoms were placed in calculated positions and refined using a

riding model. The final R-factor was 0.0525.[1]

Structural Comparison and Insights
The coordination geometry of the metal ion is significantly influenced by its electronic

configuration and the nature of the co-ligands.

Cobalt(III) Complex: The Co(III) ion, with a d⁶ electronic configuration, adopts a classic

octahedral geometry, coordinated by six nitrogen atoms from three bidentate dach ligands.

The cyclohexane rings of the dach ligands are in a chair conformation.[1]

Platinum(II) Complex: The Pt(II) ion, with a d⁸ electronic configuration, exhibits a square

planar geometry. It is coordinated by two nitrogen atoms from one dach ligand and one

nitrogen and one oxygen atom from the N-methyliminodiacetato ligand.[2]

Copper(II) Complex: The Cu(II) ion, with a d⁹ electronic configuration, displays a distorted

octahedral geometry due to the Jahn-Teller effect. It is coordinated by two nitrogen atoms

and two oxygen atoms from the tetradentate N,N′-bis(2-hydroxycyclohexyl)-trans-

cyclohexane-1,2-diamine ligand in the equatorial plane, with two perchlorate anions weakly

interacting in the axial positions.

The conformation of the chelate rings formed by the dach ligand also varies depending on the

coordination environment. In the octahedral cobalt complex, the five-membered Co-N-C-C-N

rings adopt a gauche conformation. In the square planar platinum complex, the chelate ring is

also puckered.
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Logical Relationships in Crystal Structure
Determination
The final crystal structure of a trans-1,2-diaminocyclohexane-derived metal complex is the

result of a complex interplay of several factors. The diagram below illustrates these

relationships.

Factors Influencing the Crystal Structure of dach Metal Complexes

Metal Ion Properties Ligand Properties

Crystallization Conditions

Metal Ion (e.g., Co, Pt, Cu)

Coordination Geometry (Octahedral, Square Planar, etc.)

Oxidation State Preferred Coordination Number dach Conformation (chair/twist-boat) Co-ligands (e.g., N-Me-ida, ClO₄⁻)

Solvent

Crystal Packing & Intermolecular Interactions

Temperature Counter Ion

Final Crystal Structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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